molecular formula C8H4BrNO B1289086 4-Bromo-2-formylbenzonitrile CAS No. 713141-12-9

4-Bromo-2-formylbenzonitrile

Cat. No.: B1289086
CAS No.: 713141-12-9
M. Wt: 210.03 g/mol
InChI Key: TWBKTVRLNPAITK-UHFFFAOYSA-N
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Description

4-Bromo-2-formylbenzonitrile (4-Br-2-FBN) is a chemical compound with the molecular formula C7H4BrNO. It is an important intermediate in organic synthesis, and is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-Br-2-FBN has been studied extensively in the laboratory, and its synthesis and applications have been documented in numerous scientific publications.

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Bromo-2-formylbenzonitrile is utilized in the synthesis of various biologically active compounds. For instance, it serves as an intermediate in the creation of 3-bromo-4-isobutyloxyphenyl carbothioamide, which has significance in the synthesis of febuxostat, a medication used in gout treatment (Wang et al., 2016).

Development of Fluorescence and Colorimetric Indicators

The compound is instrumental in developing selective probes for detecting specific elements or conditions in biological systems. For example, the condensation of rhodamine B hydrazide with 4-formylbenzonitrile generates a Pd2+ selective probe useful in detecting Pd2+ in human breast cancer cells MCF7 (Ghosh et al., 2015).

Spectroscopic Investigations

Spectroscopic studies of derivatives like 4-Bromo-3-methylbenzonitrile have been conducted to understand their electronic structure, vibrational properties, and other characteristics. These studies often involve techniques like Density Functional Theory (DFT) (Shajikumar & Raman, 2018).

Crystal Engineering

Research into the properties of crystals formed by halogenated benzonitriles, including 4-bromobenzonitrile, has been conducted to understand their different bending properties. This research is crucial in the field of crystal engineering, which involves designing materials with specific physical properties (Veluthaparambath et al., 2022).

Catalysis and Chemical Synthesis

This compound is used in various catalytic processes and chemical syntheses. For instance, it is involved in palladium-catalyzed intermolecular amidation of aryl halides, where its derivatives demonstrate functionality in complex chemical reactions (Yin & Buchwald, 2002).

Safety and Hazards

The safety information for 4-Bromo-2-formylbenzonitrile indicates that it is harmful . The compound has a GHS07 signal word of warning . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-formylbenzonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound can interact with enzymes that facilitate these reactions, such as those involved in oxidative processes. Additionally, this compound may bind to specific proteins, altering their conformation and activity. These interactions can influence the overall biochemical pathways in which the compound is involved.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, affecting their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level triggers significant biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidative pathways, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall biological effects .

Properties

IUPAC Name

4-bromo-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBKTVRLNPAITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621779
Record name 4-Bromo-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713141-12-9
Record name 4-Bromo-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 713141-12-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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